Perisoxal citrate

Description

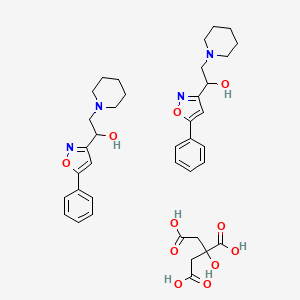

Perisoxal citrate is a synthetic compound classified as an anti-inflammatory and analgesic agent. Its chemical structure is defined as the citrate salt of 3-(2-piperidino-1-hydroxyethyl)-5-phenylisoxazole in a 2:1 molar ratio . The compound has a melting point of 135–145°C and a reported subcutaneous LD50 of 416 mg/kg in mice, indicating moderate toxicity . Pharmacokinetic studies in rats, rabbits, and humans demonstrate that this compound undergoes hepatic metabolism, primarily forming m- and p-hydroxyperisoxal glucuronides, with species-specific variations in metabolite ratios . Notably, the o-hydroxy metabolite is absent in all tested species, and free (unconjugated) forms of the drug are minimally excreted .

Properties

CAS No. |

2139-25-5 |

|---|---|

Molecular Formula |

C38H48N4O11 |

Molecular Weight |

736.8 g/mol |

IUPAC Name |

2-hydroxypropane-1,2,3-tricarboxylic acid;1-(5-phenyl-1,2-oxazol-3-yl)-2-piperidin-1-ylethanol |

InChI |

InChI=1S/2C16H20N2O2.C6H8O7/c2*19-15(12-18-9-5-2-6-10-18)14-11-16(20-17-14)13-7-3-1-4-8-13;7-3(8)1-6(13,5(11)12)2-4(9)10/h2*1,3-4,7-8,11,15,19H,2,5-6,9-10,12H2;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |

InChI Key |

OOSOWXQJLLTIAF-UHFFFAOYSA-N |

SMILES |

C1CCN(CC1)CC(C2=NOC(=C2)C3=CC=CC=C3)O.C1CCN(CC1)CC(C2=NOC(=C2)C3=CC=CC=C3)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Canonical SMILES |

C1CCN(CC1)CC(C2=NOC(=C2)C3=CC=CC=C3)O.C1CCN(CC1)CC(C2=NOC(=C2)C3=CC=CC=C3)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Other CAS No. |

40671-46-3 |

Related CAS |

2055-44-9 (Parent) |

Synonyms |

3-(1-hydroxy-2-piperidinoethyl)-5-phenylisoxazole 31252-S Isoxal perisoxal perisoxal citrate perisoxal citrate (1:1) perisoxal citrate (2:1) perisoxal, (+-)-isomer perisoxal, (R)-isomer perisoxal, (S)-isome |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs

Perisoxal citrate belongs to the isoxazole derivative family. Key structural analogs include:

Key Differences :

- The citrate salt in this compound likely enhances solubility and bioavailability compared to the free base (perisoxal) .

- Proxazole citrate shares the isoxazole core but differs in side-chain modifications, leading to distinct therapeutic applications (e.g., spasmolytic vs. anti-inflammatory) .

Pharmacological Class Analogs

This compound is grouped with non-steroidal anti-inflammatory drugs (NSAIDs) and other analgesics. Comparisons with prominent NSAIDs include:

Key Differences :

- Mechanism : Unlike nimesulide and oxaprozin, this compound’s mechanism remains unclear, though it lacks confirmed COX inhibition .

Species-Specific Metabolic Profiles

Metabolite ratios vary significantly across species, impacting translational research:

| Species | m-Hydroxy Metabolite : p-Hydroxy Metabolite | Excretion of Glucuronides | |

|---|---|---|---|

| Rat | ~3:1 | High (>90%) | |

| Rabbit | ~0.4:1 | High (>90%) | |

| Human | <0.1:1 | High (>90%) |

Implications :

- The dominance of m-hydroxy metabolites in rats versus p-hydroxy in humans suggests species-specific enzyme activity (e.g., cytochrome P450 isoforms) .

- These differences underscore challenges in extrapolating preclinical data to human outcomes.

Citrate Salt Comparisons

Citrate salts are used to improve drug stability and absorption. Examples include:

Key Insight :

- While citrate salts enhance physicochemical properties, pharmacological activity is determined by the parent molecule’s structure.

Q & A

Q. How is Perisoxal citrate synthesized and characterized in laboratory settings?

this compound is synthesized via condensation of 3-(2-piperidino-1-hydroxyethyl)-5-phenylisoxazole with citric acid, followed by recrystallization from solvent mixtures (e.g., benzene-cyclohexane) to achieve purity. Characterization includes melting point determination (mp = 135–145°C), nuclear magnetic resonance (NMR) for structural confirmation, and high-performance liquid chromatography (HPLC) for purity assessment. Critical parameters include stoichiometric ratios during salt formation and solvent selection for crystallization .

Q. What analytical methods are used to quantify this compound and its metabolites in biological matrices?

Gas chromatography (GC) with flame ionization detection is a validated method for simultaneous quantification of this compound and its phenolic metabolites (e.g., m- and p-hydroxyperisoxal) in urine. Sample preparation involves enzymatic hydrolysis (β-glucuronidase) to release conjugated metabolites, followed by liquid-liquid extraction. Method validation should include recovery rates, limit of detection (LOD), and inter-species calibration curves (rat, rabbit, human) .

Q. What are the primary pharmacological mechanisms of this compound?

As a non-opioid analgesic and anti-inflammatory agent, this compound likely modulates cyclooxygenase (COX) pathways, though its exact mechanism remains understudied. Preliminary studies suggest inhibition of prostaglandin synthesis, with secondary effects on peripheral nociceptors. Comparative assays with standard NSAIDs (e.g., aspirin) are recommended to elucidate selectivity .

Advanced Research Questions

Q. How do interspecies differences in this compound metabolism impact translational research?

Rats exhibit a 3:1 ratio of m- to p-hydroxy metabolites, while humans show a reverse trend (<0.1:1). This variability in cytochrome P450-mediated hydroxylation necessitates species-specific pharmacokinetic models. Researchers should prioritize in vitro hepatocyte assays and interspecies scaling to predict human clearance rates. Failure to account for metabolic differences may lead to erroneous efficacy or toxicity extrapolations .

Q. What experimental strategies resolve contradictions in this compound’s reported pharmacological data?

Discrepancies in anti-inflammatory efficacy across studies may arise from variations in experimental design (e.g., adjuvant-induced arthritis vs. carrageenan paw edema models). To address this, standardize dosing regimens (e.g., 21 mg/kg i.v. in rats) and include positive controls (e.g., indomethacin). Statistical meta-analyses of historical data can identify confounding variables, such as batch-to-batch compound purity .

How can the PICOT framework structure clinical research questions for this compound?

Example PICOT question:

- P opulation: Adults with chronic osteoarthritis pain.

- I ntervention: Oral this compound (200 mg/day).

- C omparison: Naproxen (500 mg/day).

- O utcome: Reduction in Visual Analog Scale (VAS) pain scores.

- T ime: 8-week trial. This framework ensures clarity in hypothesis formulation, comparator selection, and outcome measurement, aligning with evidence-based research principles .

Methodological Guidance

Q. How to ensure reproducibility in this compound studies?

- Synthesis : Document solvent ratios, crystallization temperatures, and characterization data (e.g., NMR spectra) in supplementary materials.

- Pharmacokinetics : Report animal strain, dosing routes, and bioanalytical validation parameters (e.g., intra-day precision <15%).

- Data sharing : Deposit raw chromatograms and pharmacokinetic curves in public repositories (e.g., Zenodo) with DOIs .

Q. What are best practices for literature reviews on this compound?

Use Boolean operators in databases (PubMed, Scopus):

("this compound" OR 3-(2-piperidino-1-hydroxyethyl)-5-phenylisoxazole) AND (pharmacokinetics OR metabolism). Exclude non-peer-reviewed sources (e.g., patents) and prioritize studies reporting negative results to avoid publication bias. Track citations via reference managers (e.g., Zotero) .

Tables

Table 1. Key Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular formula | C₂₆H₃₄N₂O₈ | |

| Melting point | 135–145°C | |

| LD₅₀ (mouse, s.c.) | 416 mg/kg | |

| Urinary metabolites | m- and p-hydroxyperisoxal |

Table 2. Interspecies Metabolic Variability of this compound

| Species | m-hydroxy (%) | p-hydroxy (%) | Ratio (m:p) |

|---|---|---|---|

| Rat | 75 | 25 | 3:1 |

| Rabbit | 29 | 71 | 0.4:1 |

| Human | <10 | >90 | <0.1:1 |

| Data derived from Mizojiri et al. (1980) . |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.